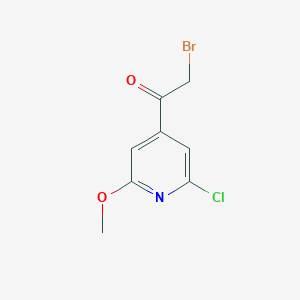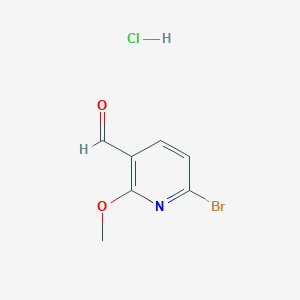
6-Bromo-2-methoxynicotinaldehyde hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methoxynicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a methoxy group is substituted at the 2nd position. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinaldehyde hydrochloride typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the following steps :
- A solution of 6-bromo-3-iodo-2-methoxypyridine in diethyl ether is cooled to -80°C in a nitrogen atmosphere.
- n-Butyllithium is added dropwise, followed by stirring at the same temperature for one hour.
- N,N-dimethylformamide is then added dropwise to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled temperature environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methoxynicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology and Medicine: This compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 6-Bromo-2-methoxynicotinaldehyde hydrochloride is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxynicotinaldehyde hydrochloride is primarily based on its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
- 6-Bromonicotinaldehyde
- 6-Bromo-4-methylnicotinaldehyde
- 6-Bromo-4-methoxynicotinaldehyde
- 6-Bromo-2-hydroxynicotinaldehyde
Comparison: 6-Bromo-2-methoxynicotinaldehyde hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the nicotinaldehyde structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C7H7BrClNO2 |
|---|---|
Molecular Weight |
252.49 g/mol |
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-4H,1H3;1H |
InChI Key |
FAKUYTNLWXHLFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


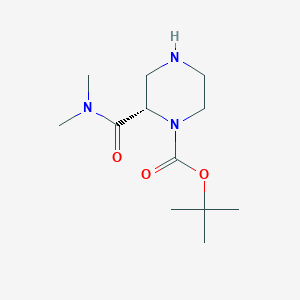
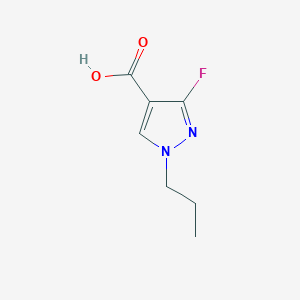
![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
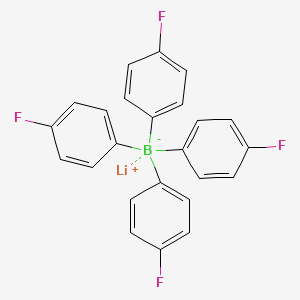
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
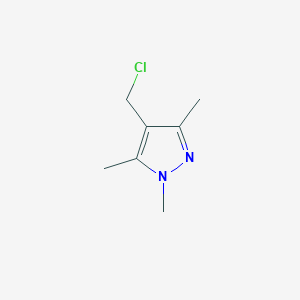
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)
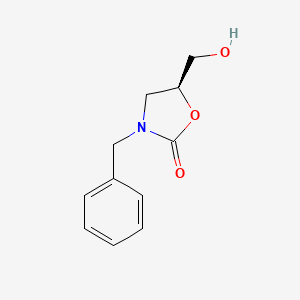
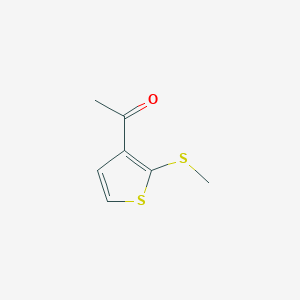
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)
